(R)-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
Overview
Description
®-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a complex organic compound that features both benzyloxycarbonyl and tert-butoxycarbonyl protective groups. These groups are commonly used in organic synthesis to protect functional groups during chemical reactions. The compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of piperazine with benzyloxycarbonyl and tert-butoxycarbonyl groups. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and reagents such as di-tert-butyl dicarbonate for the tert-butoxycarbonyl protection and benzyl chloroformate for the benzyloxycarbonyl protection.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
®-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove protective groups or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions often involve the use of bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can lead to the removal of protective groups, yielding the free amine or alcohol.
Scientific Research Applications
Chemistry
In chemistry, ®-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its protective groups are particularly useful in multi-step organic syntheses, allowing for selective reactions to occur without interference from other functional groups.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. The protective groups can be selectively removed under mild conditions, making it a valuable tool for probing biological systems.
Medicine
In medicinal chemistry, ®-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is explored for its potential as a prodrug. The protective groups can be removed in vivo, releasing the active drug in a controlled manner. This approach can improve the bioavailability and stability of therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of advanced materials and polymers. Its unique reactivity allows for the creation of specialized materials with tailored properties.
Mechanism of Action
The mechanism of action of ®-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid involves the selective removal of protective groups under specific conditions. The benzyloxycarbonyl group can be removed via hydrogenation or acidic conditions, while the tert-butoxycarbonyl group is typically removed using acidic conditions such as trifluoroacetic acid. These deprotection steps release the active functional groups, allowing the compound to interact with molecular targets or participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
®-4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid: Lacks the tert-butoxycarbonyl group, making it less versatile in multi-step syntheses.
®-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid: Lacks the benzyloxycarbonyl group, which may limit its use in certain synthetic applications.
®-4-((Methoxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid: Uses a methoxycarbonyl group instead of benzyloxycarbonyl, which can affect its reactivity and stability.
Uniqueness
®-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is unique due to the presence of both benzyloxycarbonyl and tert-butoxycarbonyl protective groups. This dual protection allows for greater flexibility in synthetic routes and the ability to perform selective reactions. The compound’s versatility makes it a valuable tool in various fields of research and industry.
Properties
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6/c1-18(2,3)26-17(24)20-10-9-19(11-14(20)15(21)22)16(23)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,22)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREPAMKILVVDSP-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426685 | |
Record name | (2R)-4-[(Benzyloxy)carbonyl]-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138775-02-7 | |
Record name | 1-(1,1-Dimethylethyl) 4-(phenylmethyl) (2R)-1,2,4-piperazinetricarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138775-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-4-[(Benzyloxy)carbonyl]-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 138775-02-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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